REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[C:9]([C:11](OCC)=[O:12])[N:10]=[C:4]2[CH:3]=1.CC(C[AlH]CC(C)C)C.Cl.[OH-].[Na+]>ClCCl.C1(C)C=CC=CC=1.O.CO>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[C:9]([CH2:11][OH:12])[N:10]=[C:4]2[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2N(C=C1)C=C(N2)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-19 °C
|
Type
|
CUSTOM
|
Details
|
stirred at −19° C. under an inert atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at −19° C. for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with three times 100 mL of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude reaction product
|
Type
|
CUSTOM
|
Details
|
is then purified by chromatography on a column of silica gel
|
Type
|
WASH
|
Details
|
eluting with a mixture of dichloromethane and methanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2N(C=C1)C=C(N2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |